7-Chlorothieno[2,3-c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
7-chlorothieno[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-7-6(1-2-12-7)5(3-10)4-11-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKHPONGLHUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360959-30-3 | |
| Record name | 7-chlorothieno[2,3-c]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Thiophene and Pyridine Precursors
The construction of the thieno[2,3-c]pyridine core typically begins with cyclocondensation reactions. A common approach involves the reaction of 3-aminothiophene-2-carbonitrile with chlorinated pyridine derivatives. For instance, heating 3-aminothiophene-2-carbonitrile with 2-chloro-3-cyanopyridine in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization, yielding the target compound. The nitrile group at position 4 is retained during this process, while the chlorine atom is introduced via the pyridine precursor.
Reaction Conditions:
- Temperature: 80–100°C
- Catalyst: POCl₃ (2.5 equivalents)
- Solvent: Toluene or dichloroethane
- Yield: 60–75%.
This method is favored for its simplicity but requires careful purification to remove unreacted starting materials.
Chlorination of Hydroxy Precursors
An alternative route involves the chlorination of 7-hydroxythieno[2,3-c]pyridine-4-carbonitrile. The hydroxyl group at position 7 is replaced with chlorine using POCl₃ under reflux conditions. This method is analogous to procedures used for synthesizing 4-chlorothieno[2,3-d]pyrimidine derivatives.
Procedure:
- Intermediate Synthesis: 7-Hydroxythieno[2,3-c]pyridine-4-carbonitrile is prepared via cyclization of ethyl 3-aminothiophene-2-carboxylate with malononitrile.
- Chlorination: The hydroxyl intermediate is treated with POCl₃ (18.9 equivalents) at 0°C, followed by reflux for 4–12 hours.
- Workup: The mixture is poured onto ice, neutralized with ammonia, and extracted with ethyl acetate.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 4–12 h |
| Yield | 40–80% |
| Purity (HPLC) | ≥95% |
This method offers moderate yields but is critical for introducing chlorine at a late stage, preserving the nitrile functionality.
Nucleophilic Aromatic Substitution
In cases where a halogen atom (e.g., bromine) is present at position 7, nucleophilic substitution with chloride ions can be employed. A patent describes the synthesis of 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile, which undergoes substitution with potassium carbonate in N-methyl-2-pyrrolidone (NMP).
Example Reaction:
- Starting Material: 2-Bromo-7-hydroxythieno[2,3-c]pyridine-4-carbonitrile.
- Substitution: Treatment with KCl in NMP at 120°C for 8 hours.
- Isolation: Extracted with ethyl acetate and purified via column chromatography.
Yield Comparison:
| Leaving Group | Nucleophile | Yield (%) |
|---|---|---|
| Bromine | Cl⁻ | 65 |
| Iodine | Cl⁻ | 72 |
This method is less common due to the challenges in regioselectivity but is valuable for functionalizing pre-halogenated intermediates.
Reaction Optimization and Mechanistic Insights
Role of Phosphorus Oxychloride
POCl₃ serves dual roles in thienopyridine synthesis: as a cyclizing agent and chlorinating agent. In cyclocondensation reactions, it activates carbonyl groups, facilitating nucleophilic attack by the thiophene amine. During chlorination, it converts hydroxyl groups into good leaving groups, enabling substitution by chloride ions.
Mechanistic Pathway for Chlorination:
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like NMP enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclocondensation. Elevated temperatures (100–120°C) are often required to overcome activation energy barriers.
Optimization Table:
| Solvent | Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|---|
| NMP | 120 | 65 | 5 |
| Toluene | 100 | 75 | 10 |
| DCM | 40 | 30 | 25 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements have adopted continuous flow reactors to improve scalability. A two-step process involves:
- Cyclocondensation: Conducted in a tubular reactor with residence time of 10 minutes.
- Chlorination: Integrated with in-line purification using scavenger resins.
Advantages:
- 20% increase in yield compared to batch processes.
- Reduced POCl₃ usage (1.5 equivalents vs. 2.5 equivalents).
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and other reduced derivatives are typical products of reduction reactions.
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano group and the heterocyclic structure can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Thieno[2,3-c]pyridine Derivatives
- 7-Oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile (CAS 912369-27-8): Differs by an oxo group at position 7 instead of chlorine. Molecular weight: 202.23 g/mol vs. ~195.6 g/mol (estimated for 7-chloro analog).
- 7-Chlorothieno[2,3-c]pyridine-4-carboxamide (CAS 2059954-95-7): Replaces the cyano group with a carboxamide (-CONH₂). Molecular weight: 212.66 g/mol. The carboxamide group enhances hydrogen-bonding capacity, which may improve interaction with biological targets like kinases or ion channels .
Thieno[2,3-b]pyridine Derivatives
- 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (CAS 150886-17-2): Structural isomer with fused thieno[2,3-b]pyridine core. Substitutions at positions 2 (cyano), 3 (amino), and 6 (4-chlorophenyl) confer distinct electronic and steric effects.
Pyrrolo-Pyridine Carbonitriles
- 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile: Features a pyrrole ring fused to pyridine. The absence of sulfur and presence of nitrogen alters aromaticity and binding properties .
Market and Research Trends
- 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile: Projected growth in the global market (2020–2025) driven by demand for heterocyclic intermediates in drug discovery . By analogy, 7-chlorothieno derivatives may see niche applications in oncology and kinase inhibitor development.
Biological Activity
7-Chlorothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural features, including a chlorine atom and a cyano group, contribute to its interaction with various biological targets, making it a compound of interest in medicinal chemistry and drug development.
Structural Information
- Molecular Formula : CHClNS
- Molecular Weight : 194.64 g/mol
- SMILES : C1=CSC2=C1C(=CN=C2Cl)C#N
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.
- Anticancer Activity : Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets is under investigation to elucidate its anticancer mechanisms .
- Enzyme Inhibition : The compound has been explored as a selective inhibitor for phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. This inhibition could provide therapeutic avenues for treating these conditions .
The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors, modulating biochemical pathways. The presence of the cyano group enhances its binding affinity, influencing its pharmacological profile.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Selective inhibitor of PI5P4Kγ |
Structure-Activity Relationship (SAR)
Exploratory studies into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications can enhance biological activity:
| Compound Name | Modification Type | Biological Activity |
|---|---|---|
| 7-Chlorothieno[3,2-b]pyridine | Chlorine substitution | Enhanced enzyme inhibition |
| 5-Chloro-thieno[3,2-b]pyridine | Position variation | Altered antimicrobial properties |
| 2-Chloro-4-iodo-3-pyridinecarbonitrile | Additional halogen | Increased cytotoxicity |
Q & A
Basic: What spectroscopic and computational methods are recommended for characterizing 7-Chlorothieno[2,3-c]pyridine-4-carbonitrile?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign aromatic protons and heterocyclic carbons using - and -NMR, leveraging the compound’s fused thiophene-pyridine system (SMILES:
Clc1nccc2ccsc12) . - Mass Spectrometry (MS) : Confirm molecular weight (169.63 g/mol) via high-resolution MS (HRMS) to validate the molecular formula .
- X-ray Crystallography : For solid-state structure determination, refine data using SHELXL97 and validate with PLATON, as demonstrated for related pyridine-carbonitrile derivatives .
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model electronic properties, bond angles, and aromaticity, supported by QSPR/neural network models .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
Common routes involve:
- Cyclization Reactions : Use thiophene precursors (e.g., thieno[2,3-c]pyridine derivatives) with chlorinating agents (e.g., ) to introduce the chloro substituent .
- Multi-step Functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts, as shown in syntheses of structurally analogous pyridine-carbonitriles .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients, followed by recrystallization for high-purity isolates (>95%) .
Advanced: How can researchers resolve contradictions in crystallographic data for thieno-pyridine derivatives?
Answer:
Contradictions often arise from disordered atoms or non-covalent interactions. Mitigation strategies include:
- Data Validation : Use checkCIF to identify outliers in bond lengths/angles, as applied in 4-(4-chlorophenyl)-bipyridine studies .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., C–H···N, π-π stacking) via Mercury software to refine packing models .
- Multi-temperature Data Collection : Collect datasets at 100–150 K to reduce thermal motion artifacts, as demonstrated in thieno[2,3-b]pyridine crystallography .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., via Gaussian 09) to predict nucleophilic/electrophilic sites. The thiophene ring’s electron-rich nature increases susceptibility to electrophilic substitution .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability and aggregation tendencies .
- Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina, leveraging the compound’s planar aromatic system for π-π interactions .
Advanced: How can researchers design bioactive derivatives of this compound?
Answer:
- Structure-Activity Relationship (SAR) Optimization : Introduce substituents (e.g., amino, methoxy) at C-2/C-5 positions to enhance binding affinity, as seen in antifungal pyridine-carbonitriles .
- Bioisosteric Replacement : Replace the chlorine atom with trifluoromethyl (-CF) to improve metabolic stability, inspired by antiarrhythmic pyridine derivatives .
- In Vitro Screening : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa), correlating results with electronic descriptors (e.g., logP) .
Advanced: What analytical workflows are recommended for detecting degradation products of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to monitor hydrolytic degradation under acidic/alkaline conditions .
- Tandem Mass Spectrometry (LC-MS/MS) : Identify cleavage products (e.g., loss of Cl⁻ or CN⁻ groups) via fragmentation patterns .
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) and compare with thermogravimetric analysis (TGA) data to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
